molecular formula C10H21Br B12406603 1-Bromodecane-d5

1-Bromodecane-d5

Cat. No.: B12406603
M. Wt: 226.21 g/mol
InChI Key: MYMSJFSOOQERIO-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromodecane-d5 is a deuterium-labeled derivative of 1-Bromodecane. It is a stable isotope compound where five hydrogen atoms in 1-Bromodecane are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that allow for detailed tracing and analysis in various reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromodecane-d5 can be synthesized through the bromination of decane-d5The reaction typically requires a deuterium source and a brominating agent such as bromine or hydrogen bromide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated decane and brominating agents under controlled conditions to ensure high purity and yield. The reaction is carried out in specialized reactors to handle the reagents and maintain the required conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromodecane-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromodecane-d5 is widely used in scientific research due to its unique properties:

Mechanism of Action

As an alkylating agent, 1-Bromodecane-d5 reacts with nucleophiles to form carbon-nitrogen or carbon-sulfur bonds. This reaction allows for the modification of organic compounds, enabling the synthesis of new molecules with desired properties. The deuterium atoms provide a unique advantage in tracing and studying these reactions due to their distinct mass and spectroscopic properties .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in tracing and studying chemical reactions. The deuterium labeling allows for detailed analysis of reaction mechanisms, metabolic pathways, and pharmacokinetics, making it a valuable tool in scientific research .

Properties

Molecular Formula

C10H21Br

Molecular Weight

226.21 g/mol

IUPAC Name

10-bromo-1,1,1,2,2-pentadeuteriodecane

InChI

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i1D3,2D2

InChI Key

MYMSJFSOOQERIO-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCBr

Canonical SMILES

CCCCCCCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.